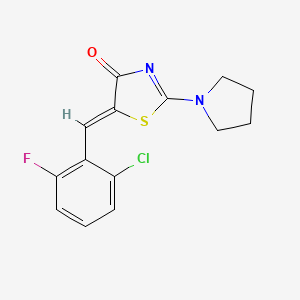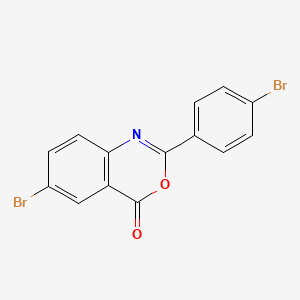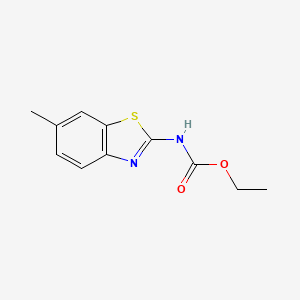![molecular formula C18H19N3O2 B11617709 N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B11617709.png)
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]hexanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both pyridine and benzoxazole moieties in the structure of this compound makes it an interesting compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]hexanamide can be achieved through a multi-step process involving the formation of the benzoxazole ring followed by the introduction of the hexanamide group. One common synthetic route involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative, such as 3-pyridinecarboxylic acid, under acidic conditions.
Introduction of the Hexanamide Group: The resulting benzoxazole derivative can then be reacted with hexanoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to the benzoxazole moiety.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer activity.
Comparación Con Compuestos Similares
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]hexanamide can be compared with other benzoxazole derivatives and pyridine-containing compounds:
-
Similar Compounds
- N-(pyridin-2-yl)benzamide
- 3-bromoimidazo[1,2-a]pyridine
- N-(pyrimidin-2-yl)alkyl/arylamide derivatives
-
Uniqueness
- The combination of pyridine and benzoxazole moieties in this compound provides unique chemical and biological properties.
- Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C18H19N3O2 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)hexanamide |
InChI |
InChI=1S/C18H19N3O2/c1-2-3-4-7-17(22)20-14-8-9-16-15(11-14)21-18(23-16)13-6-5-10-19-12-13/h5-6,8-12H,2-4,7H2,1H3,(H,20,22) |
Clave InChI |
BISANUGBRLZNKT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B11617631.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11617636.png)

![{[3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B11617642.png)
![2-(2,6-dimethyl-4-morpholinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617661.png)
![3-[(2-fluoro-5-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11617666.png)
![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11617672.png)
![N-(4-fluorophenyl)-2-(3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B11617683.png)

![2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11617697.png)

![Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11617703.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl benzoate](/img/structure/B11617705.png)
![5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11617711.png)
